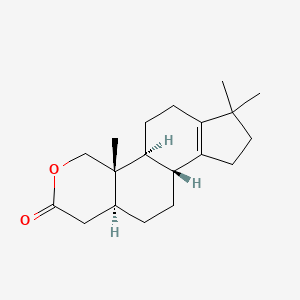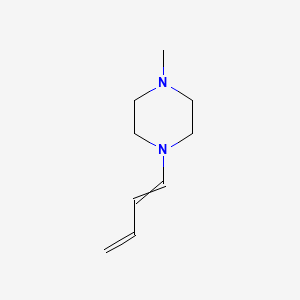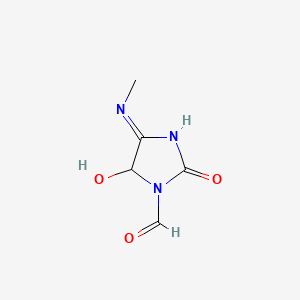
3-(2-Methoxyphenyl)-2-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a benzoic acid derivative with a methoxyphenyl group at the 3-position and a methyl group at the 2-position of the benzoic acid . The methoxyphenyl group is a phenyl ring with a methoxy (OCH3) substituent, which can have various effects on the properties of the compound.
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (from the benzoic acid) with a methoxyphenyl group and a methyl group attached. The positions of these groups on the benzene ring could influence the compound’s properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, factors such as the presence of the methoxyphenyl and methyl groups, as well as the carboxylic acid group, would influence its properties .Aplicaciones Científicas De Investigación
Bioactive Phenyl Ether Derivatives
A study by Lan-lan Xu et al. (2017) on phenyl ether derivatives from the marine-derived fungus Aspergillus carneus revealed the isolation of new compounds with strong antioxidant activities. This suggests potential applications in developing antioxidant agents from similar compounds, highlighting the importance of marine-derived fungi in discovering bioactive molecules with potential therapeutic uses (Lan-lan Xu et al., 2017).
Solubility and Molecular Interactions
Research by Erin Hart et al. (2015) on Abraham model correlations for solute transfer into 2-ethoxyethanol from water and the gas phase involved studying the solubility of various compounds, including benzoic acid derivatives. Understanding the solubility and interactions of such compounds can have implications for their use in pharmaceutical formulations and environmental sciences (Erin Hart et al., 2015).
Synthesis and Structural Analysis
A study by William G. Shuler et al. (2012) on the synthesis and X-ray crystal structure of various compounds derived from polylithiated 2-methylbenzoic acid phenylhydrazide demonstrates the importance of structural analysis in confirming the identity of synthesized compounds. This research underlines the role of synthetic chemistry and crystallography in developing new compounds with potential applications in materials science and pharmacology (William G. Shuler et al., 2012).
Isoprenyl Phenyl Ether Compound from Mangrove Fungus
Research by C. Shao et al. (2007) on isoprenyl phenyl ether compounds isolated from a mangrove fungus points to the discovery of new molecules with antibacterial and antifungal activities. This emphasizes the potential of natural products in the search for new antimicrobial agents, suggesting a similar avenue of research for structurally related compounds like 3-(2-Methoxyphenyl)-2-methylbenzoic acid (C. Shao et al., 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-11(7-5-8-12(10)15(16)17)13-6-3-4-9-14(13)18-2/h3-9H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKCNTHRHLGYSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689126 |
Source


|
| Record name | 2'-Methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261902-11-7 |
Source


|
| Record name | 2'-Methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Isoquinolinol, 1-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methoxy-](/img/structure/B594341.png)








